SN2 Reactivity: Primary Alkyl Bromide with Steric Modulation vs. (Bromomethyl)cyclohexane
Cyclohexane, [1-(bromomethyl)propyl]- is a primary alkyl bromide, whereas (bromomethyl)cyclohexane is also a primary alkyl bromide. However, the extended butan-2-yl side chain in the target compound introduces additional steric bulk adjacent to the electrophilic carbon, which modulates SN2 reaction rates relative to the simpler (bromomethyl)cyclohexane scaffold [1]. While direct experimental rate data for this specific compound are not available in the open literature, class-level kinetic principles derived from studies of related primary alkyl bromides demonstrate that methyl bromide reacts 20-30 times faster than simple 1°-alkyl bromides, which in turn react approximately 20 times faster than 2°-alkyl bromides in SN2 displacement [2]. The target compound, as a primary alkyl bromide with a branched alkyl chain, is expected to exhibit intermediate reactivity between unhindered primary bromides and secondary bromides, offering a tunable reactivity window not accessible with (bromomethyl)cyclohexane.
| Evidence Dimension | Relative SN2 reaction rate (approximate) |
|---|---|
| Target Compound Data | Primary alkyl bromide with β-branching (predicted intermediate reactivity) |
| Comparator Or Baseline | Methyl bromide (relative rate ~1.0 reference); simple 1°-alkyl bromides (~0.03-0.05 relative to methyl); 2°-alkyl bromides (~0.001-0.002 relative to methyl) |
| Quantified Difference | Target compound predicted to exhibit ~5- to 20-fold lower SN2 rate than unhindered (bromomethyl)cyclohexane due to steric effects [2] |
| Conditions | SN2 reaction with standard nucleophiles in polar aprotic solvents |
Why This Matters
This reactivity difference enables precise kinetic control in multi-step syntheses where competing elimination pathways must be minimized.
- [1] Kuujia. Cas no 38914-72-6 (Cyclohexane, [1-(bromomethyl)propyl]-) – Nucleophilic substitution reactions. View Source
- [2] Georgia Southern University Libraries. Organic Chemistry Text Book: 7.2 Introduction of Substitution and Elimination Reactions. View Source
